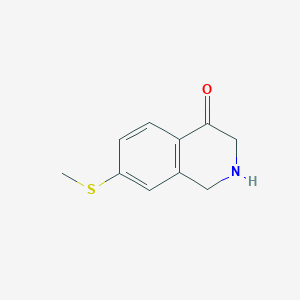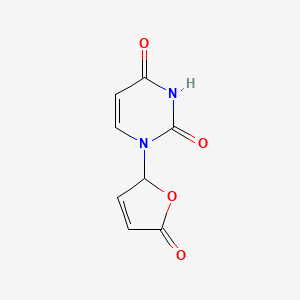![molecular formula C12H9N B12906269 2H-Azuleno[1,2-c]pyrrole CAS No. 112091-92-6](/img/structure/B12906269.png)
2H-Azuleno[1,2-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azuleno[1,2-c]pyrrole is a heterocyclic compound that features a unique structure combining azulene and pyrrole moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while pyrrole is a five-membered nitrogen-containing ring. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant research interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azuleno[1,2-c]pyrrole typically involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione. This intermediate is then condensed with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl enol ethers through cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2H-Azuleno[1,2-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the azulene moiety due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted azuleno[1,2-c]pyrroles, depending on the specific reagents and conditions used.
科学的研究の応用
2H-Azuleno[1,2-c]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-Azuleno[1,2-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific derivative and its target.
類似化合物との比較
Similar Compounds
- Azuleno[1,2-b]pyrrole
- Azuleno[1,2-b]furan
- Benz[a]azulenes
Uniqueness
2H-Azuleno[1,2-c]pyrrole is unique due to its fused structure, which combines the properties of both azulene and pyrrole. This fusion results in enhanced aromaticity and stability, as well as unique electronic properties that are not observed in its individual components or other similar compounds .
特性
CAS番号 |
112091-92-6 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
IUPAC名 |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
InChIキー |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


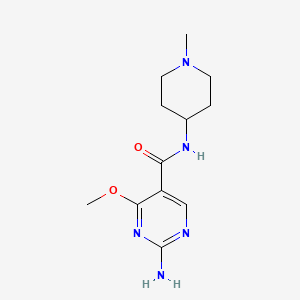



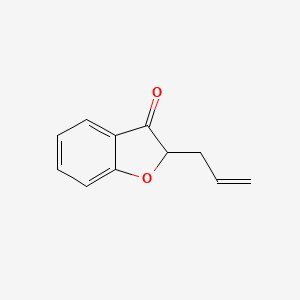
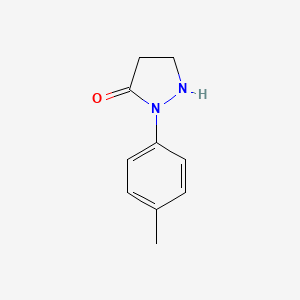
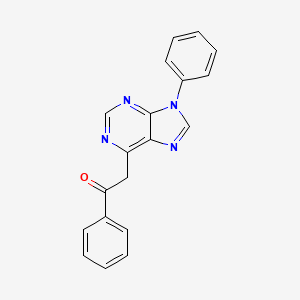
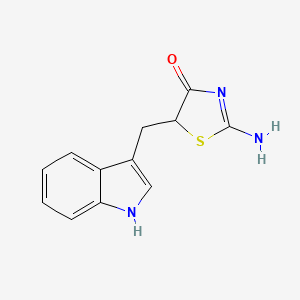

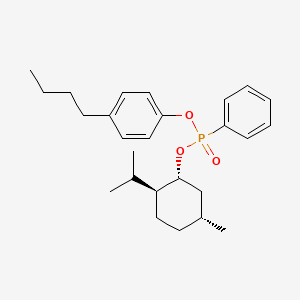
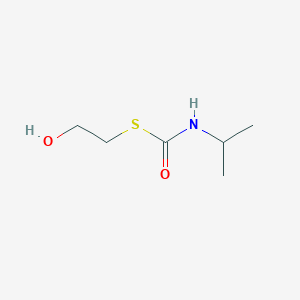
![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
